1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Description
1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS: 886361-76-8) is a halogenated pyridine derivative characterized by a benzyl group at the N1 position, a bromine atom at C5, and a carboxylic acid moiety at C2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridine derivatives, such as kinase inhibitors or anti-inflammatory agents .
Properties
IUPAC Name |
1-benzyl-5-bromo-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-6-10(13(17)18)8-15(12(11)16)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWLOIDREFLJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid has been investigated for its potential therapeutic applications:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antibacterial properties. For instance, a study indicated that modifications to the bromo substituent can enhance its effectiveness against resistant bacterial strains .
- Anticancer Properties: Research has demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate:
- Synthesis of Heterocycles: It is utilized in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex structures through cyclization reactions .
- Building Block for Pharmaceuticals: The compound acts as a building block for synthesizing more complex pharmaceutical agents. Its ability to undergo nucleophilic substitutions makes it valuable in drug discovery .
Material Science
The compound also finds applications in material science:
- Polymer Chemistry: Its derivatives are explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The bromine atom contributes to flame retardancy, making it suitable for use in safety-critical applications .
Case Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various derivatives of this compound. The results indicated that specific structural modifications led to increased potency against Gram-positive bacteria, suggesting pathways for developing new antibiotics.
Case Study 2: Anticancer Research
A recent investigation focused on the anticancer effects of this compound on human breast cancer cells. The study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The bromine atom and the benzyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic Acid
1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic Acid (CAS: 338982-47-1)
- Structure : Chlorine replaces bromine at C4.
- Impact of Halogen Substitution :
- Therapeutic Implications : Chlorinated analogs may exhibit reduced metabolic stability compared to brominated derivatives due to weaker C–X bond strength.
5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic Acid
- Structure : Incorporates a 3,4-dichlorobenzyl group at N1 and chlorine at C5.
- Key Differences: Increased lipophilicity due to the dichlorobenzyl substituent, enhancing cell membrane penetration. Potential for enhanced anti-inflammatory or antimicrobial activity, as polyhalogenated compounds often exhibit stronger bioactivity .
Data Table: Comparative Analysis of Pyridine Derivatives
| Compound Name (CAS) | Substituents (N1/C5) | Halogen | Molecular Weight (g/mol) | Retention Time (min) | Peak Area |
|---|---|---|---|---|---|
| 1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (886361-76-8) | Benzyl/Br | Br | ~348.18 | N/A | N/A |
| 1-Methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid | Methyl/- | None | ~167.12 | 37.934 | 700 |
| 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (338982-47-1) | Benzyl/Cl | Cl | ~303.73 | N/A | N/A |
| 5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid | 3,4-Dichlorobenzyl/Cl | Cl | ~372.63 | N/A | N/A |
Notes:
- Molecular weights calculated using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00, Cl: 35.45, Br: 79.90).
- Chromatographic data (retention time, area) sourced from HPLC analyses of related compounds .
Research Findings and Implications
Benzyl vs. In contrast, methyl-substituted analogs lack this property .
Therapeutic Potential: Dichlorobenzyl-substituted analogs (e.g., 5-chloro-1-(3,4-dichlorobenzyl)-...) may show enhanced antimicrobial activity due to increased lipophilicity and halogen-mediated disruption of microbial membranes .
Biological Activity
1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS Number: 886361-76-8) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data tables.
The molecular structure of this compound is defined by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀BrNO₃ |
| Molecular Weight | 308.14 g/mol |
| Melting Point | 205–208 °C |
| CAS Number | 886361-76-8 |
This compound features a bromine atom at the 5-position of the pyridine ring, which may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, a study highlighted that compounds similar to this compound showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 50 to 100 µM for these compounds .
Case Study: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of several pyridine derivatives. The results indicated that:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 1-Benzyl-5-bromo derivative | E. coli | 50 |
| Another pyridine derivative | S. aureus | 75 |
| Control (standard antibiotic) | E. coli | <10 |
This data suggests that while the compound exhibits some antibacterial activity, it may not be as potent as established antibiotics.
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. In a model of induced inflammation in rats, administration of the compound significantly reduced edema and inflammatory markers compared to control groups .
In Vivo Study Results
| Treatment Group | Edema Reduction (%) | Inflammatory Marker Levels (pg/mL) |
|---|---|---|
| Control | - | High |
| Compound Administered | 60% | Significantly lower |
These findings indicate potential therapeutic applications in treating inflammatory conditions.
Anticancer Potential
Preliminary research into the anticancer effects of this compound has shown promise. It was found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Summary of Anticancer Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human breast cancer cells | 30 | Induction of apoptosis |
| Lung cancer cells | 45 | Mitochondrial dysfunction |
These results suggest that further exploration into its anticancer properties could be beneficial.
Q & A
Q. How can researchers differentiate between aggregation-based artifactual inhibition and true target engagement in high-throughput screens?
- Methodological Answer : Implement counter-screens:
- Detergent addition : 0.01% Triton X-100 disrupts aggregates.
- Enzymatic validation : Compare activity in kinetic vs. endpoint assays. True inhibitors show time-independent inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
